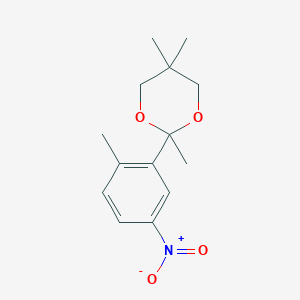![molecular formula C17H15NO4 B2807585 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 321432-17-1](/img/structure/B2807585.png)
2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenoxy group attached to an ethyl chain, which is further connected to an isoindole dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-bromoethylamine.
Formation of Intermediate: 4-methoxyphenol is reacted with 2-bromoethylamine under basic conditions to form 2-(4-methoxyphenoxy)ethylamine.
Cyclization: The intermediate 2-(4-methoxyphenoxy)ethylamine is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the isoindole dione moiety, converting it to a more reduced form.
Substitution: The aromatic ring in the methoxyphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving isoindole derivatives.
Industry:
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is not fully elucidated. its potential interactions with biological targets can be inferred based on its structure:
Molecular Targets: The compound may interact with enzymes or receptors that recognize isoindole or phenoxy groups.
Pathways Involved: It could modulate pathways involving oxidative stress or signal transduction, given its potential to undergo redox reactions.
Comparación Con Compuestos Similares
- 2-[2-(4-hydroxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 2-[2-(4-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 2-[2-(4-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Comparison:
- Uniqueness: The presence of the methoxy group in 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Reactivity: Compared to its hydroxy, chloro, and nitro analogs, the methoxy derivative may exhibit different reactivity patterns in substitution and redox reactions.
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-12-6-8-13(9-7-12)22-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYGCKXPXBKUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2807503.png)

![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)

![N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide](/img/structure/B2807508.png)



![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)

![[4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2807520.png)


